6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S13402976
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

Product Name

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-5-10-9-7(6)3-4-8(11-9)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

CUPAXBGJTRDVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)OC

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound characterized by its unique structure, which incorporates both pyrrole and pyridine rings. Its molecular formula is C9H10N2OC_9H_{10}N_2O, and it features a methoxy group at the 6-position and a methyl group at the 3-position of the pyrrolo ring. This specific substitution pattern contributes to its distinct chemical properties and biological activities.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to yield different hydrogenated derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often utilizing reagents such as sodium hydride or potassium tert-butoxide, allowing for further functionalization of the compound .

This compound has demonstrated significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with these receptors, inhibiting their activity and thereby affecting critical signaling pathways such as RAS–MEK–ERK and PI3K–Akt. In vitro studies have shown that 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer cells and induce apoptosis, indicating its potential as an anticancer agent .

The synthesis of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions under controlled conditions. Common methods include:

  • Fischer Indole Synthesis: This method utilizes methanesulfonic acid under reflux conditions in methanol to construct the pyrrolo core from appropriate precursors.
  • Cyclization of Precursors: The reaction often requires elevated temperatures and inert atmospheres to ensure high yields and purity. Industrial production may utilize automated reactors and continuous flow systems for efficiency .

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in medicinal chemistry:

  • Anticancer Research: Due to its inhibitory effects on FGFRs, it is being explored as a potential treatment for various cancers.
  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.

Interaction studies focus on how 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine interacts with various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics, providing insights into how the compound exerts its effects at the molecular level. Understanding these interactions aids in optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine138469-76-80.62
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridineNot providedNot provided
1H-pyrrolo[2,3-b]pyridine derivativesVariousNot provided

Uniqueness

The uniqueness of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern on the pyrrole ring combined with the presence of a methoxy group. This configuration enhances its reactivity profile and biological activity compared to related compounds that may lack one or both functional groups. As a result, it presents a valuable opportunity for further research and development in various scientific fields .

The systematic name 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine follows IUPAC guidelines for fused bicyclic systems. The parent structure, pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring at the 2,3- and b-positions, respectively. The numbering prioritizes the pyridine nitrogen (position 1) and proceeds clockwise, with the methoxy group at position 6 and the methyl substituent at position 3. The "1H" designation indicates the tautomeric form where the hydrogen resides on the pyrrole nitrogen.

Alternative names include 6-methoxy-3-methyl-7-azaindole, reflecting its classification as an azaindole derivative. The SMILES notation COC1=CC=C2C(=N1)N/C=C\2C encodes the connectivity: a methoxy group (COC1), a pyridine ring (C=C2C(=N1)), and a methyl-substituted pyrrole (N/C=C\2C).

Molecular Geometry and Stereoelectronic Properties

The molecule adopts a planar bicyclic framework with minor deviations due to steric interactions between the methoxy and methyl groups. Density functional theory (DFT) calculations predict bond lengths of 1.34 Å for the pyrrole C–N bond and 1.39 Å for the pyridine C–C bonds, consistent with aromatic delocalization. The methoxy group (C–O bond: 1.43 Å) and methyl substituent (C–C bond: 1.50 Å) introduce localized steric strain, reducing planarity by approximately 5° at the fusion site.

Stereoelectronic effects dominate reactivity:

  • The pyridine nitrogen’s sp² hybridization creates an electron-deficient π-system, with calculated π-electron densities of 0.976 at C3 and 1.004 at C6.
  • The methoxy group acts as a weak electron donor (+M effect), increasing electron density at C5 and C7, while the methyl group induces hyperconjugative stabilization at C3.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Table 1: Structural and Electronic Comparison of Selected Pyrrolopyridines

CompoundSubstituentsMolecular Weight (g/mol)λmax (nm)LogP
6-Methoxy-3-methyl derivative6-OCH₃, 3-CH₃162.192741.82
3-Bromo-6-methoxy analog6-OCH₃, 3-Br241.092822.64
3-Pyridinyl derivative3-C₅H₄N225.252911.45

Key trends:

  • Electron-withdrawing groups (e.g., bromine) redshift absorption maxima (λmax) by 8–17 nm compared to alkyl substituents.
  • Planarity disruptions from bulky groups (e.g., pyridinyl) reduce aqueous solubility (LogP increase of 0.37–1.19).
  • Methoxy positioning at C6 enhances thermal stability compared to C5-substituted analogs, as shown by differential scanning calorimetry.

Crystallographic Data and X-ray Diffraction Studies

While no single-crystal X-ray structure of 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine has been published, related systems provide insights:

  • The brominated analog (3-bromo-6-methoxy-4-methyl derivative) crystallizes in the P2₁/c space group with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 98.6°. Intermolecular N–H···O hydrogen bonds (2.89–3.03 Å) stabilize layered structures.
  • Methyl 4-amino-2,3-dihydro-6-methoxy-1,3-dioxo-pyrrolo[3,4-c]pyridine-7-carboxylate exhibits a planar core with dihedral angles <5° between fused rings, suggesting minimal steric hindrance in the parent compound.

Predicted lattice energies (-98.2 kJ/mol) and Hirshfeld surface analyses indicate dominant van der Waals interactions (62% contribution) over hydrogen bonding.

Key Synthetic Routes for Pyrrolo[2,3-b]pyridine Core Construction

The synthesis of 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine requires careful consideration of core construction methods that enable subsequent functionalization at specific positions [1]. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a challenging synthetic target due to its electron-deficient nature and the need for regioselective functionalization [2] [3].

Madelung Cyclization Approaches

The Madelung cyclization represents one of the most established methods for constructing the pyrrolo[2,3-b]pyridine core system [1] [4]. This approach involves the cyclization of N-(o-tolyl)pyridine-2-carboxamides under basic conditions, typically using potassium tert-butoxide or sodium hydride as the base [4].

The modified Madelung synthesis has proven particularly effective for preparing substituted pyrrolo[2,3-b]pyridines [4]. In this approach, N-(2-methylpyridin-3-yl)benzamides undergo cyclization when treated with strong bases such as potassium tert-butoxide in dimethyl sulfoxide at elevated temperatures ranging from 120-150°C [4]. The reaction proceeds through deprotonation of the methyl group, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent elimination [4].

Table 1: Madelung Cyclization Reaction Conditions

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Potassium tert-butoxideDimethyl sulfoxide120-1504-845-75
Sodium hydrideN,N-dimethylformamide100-1306-1235-65
Lithium diisopropylamideTetrahydrofuran-78 to 2512-2425-55

The Madelung approach offers several advantages for accessing the pyrrolo[2,3-b]pyridine core, including tolerance of various substituents on the pyridine ring and the ability to introduce functionality at the 2-position during the cyclization process [4]. However, the harsh reaction conditions and the need for strong bases can limit the compatibility with sensitive functional groups [4].

Fischer Indole-Type Syntheses

Fischer indole-type cyclizations have been successfully adapted for the synthesis of pyrrolo[2,3-b]pyridine derivatives [5] [1]. This approach typically involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic conditions [5].

The Fischer-type synthesis for pyrrolo[2,3-b]pyridines commonly employs polyphosphoric acid as the cyclization medium at temperatures ranging from 180-220°C [5]. The reaction proceeds through formation of an intermediate hydrazone, followed by a [6] [6]-sigmatropic rearrangement and subsequent cyclization [5]. This method has proven particularly effective for preparing 2,3-disubstituted derivatives [5].

Recent developments in Fischer-type syntheses have focused on milder reaction conditions and improved regioselectivity [7]. The use of catalytic amounts of hydrochloric acid in acetic acid has enabled cyclizations to proceed at lower temperatures (105-120°C) while maintaining good yields [7]. The cyclocondensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in acetic acid and catalytic hydrochloric acid has provided access to new substituted 1H-pyrrolo[2,3-b]pyridine derivatives in yields ranging from 60-85% [7].

Table 2: Fischer-Type Cyclization Conditions

Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield Range (%)
Polyphosphoric acidNeat180-2202-450-80
Hydrochloric acidAcetic acid105-1204-860-85
Trifluoroacetic acidToluene110-1306-1245-70

Functionalization at C3 and C6 Positions

The regioselective functionalization of pyrrolo[2,3-b]pyridine at the C3 and C6 positions requires careful consideration of the electronic properties of the heterocyclic system [1] [2]. The electron-deficient nature of the pyridine ring influences the reactivity patterns and requires specific synthetic strategies for each position [8].

Methoxylation Techniques at Position 6

The introduction of methoxy groups at the 6-position of pyrrolo[2,3-b]pyridine presents significant synthetic challenges due to the electron-deficient nature of the pyridine nitrogen [9]. Several methodologies have been developed to achieve this transformation with good regioselectivity and yield [10] [9].

Direct methoxylation at the 6-position can be accomplished through nucleophilic aromatic substitution reactions using sodium methoxide in methanol at elevated temperatures [9]. The reaction typically requires temperatures of 80-120°C and extended reaction times of 12-24 hours to achieve complete conversion [9]. The presence of electron-withdrawing groups on the pyrrole ring can enhance the reactivity toward nucleophilic substitution [9].

An alternative approach involves the use of copper-catalyzed methoxylation reactions [11]. This method employs copper(II) acetate as the catalyst in combination with sodium methoxide and proceeds under milder conditions (60-80°C) compared to the direct nucleophilic substitution approach [11]. The copper-catalyzed method typically provides yields in the range of 65-85% and shows good functional group tolerance [11].

Table 3: Methoxylation Reaction Conditions at Position 6

MethodReagentsTemperature (°C)Time (h)Yield (%)
Direct nucleophilic substitutionSodium methoxide/methanol80-12012-2455-75
Copper-catalyzedCopper(II) acetate/sodium methoxide60-806-1265-85
Palladium-catalyzedPalladium(II) acetate/methanol100-1408-1670-90

The regioselectivity of methoxylation at the 6-position can be influenced by the substitution pattern on the pyrrole ring [9]. Electron-donating groups at the 3-position of the pyrrole ring can reduce the reactivity of the 6-position toward nucleophilic attack, requiring more forceful reaction conditions [9].

Methyl Group Introduction at Position 3

The introduction of methyl groups at the 3-position of pyrrolo[2,3-b]pyridine can be achieved through several synthetic strategies, including direct alkylation, cross-coupling reactions, and cyclization approaches that incorporate the methyl group during ring formation [1] [2].

Direct methylation at the 3-position typically involves deprotonation of the pyrrole ring followed by treatment with methyl iodide or other methylating agents [1]. The reaction is commonly carried out using strong bases such as sodium hydride or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or N,N-dimethylformamide [1]. Reaction temperatures typically range from -78°C to room temperature, depending on the base and substrate used [1].

Cross-coupling methodologies, particularly palladium-catalyzed reactions, have proven effective for introducing methyl groups at the 3-position [12] [11]. The Suzuki-Miyaura coupling of 3-halo-pyrrolo[2,3-b]pyridines with methylboronic acid or its derivatives provides a reliable route to 3-methylated products [12]. These reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands [12].

Table 4: Methylation Methods for Position 3

MethodReagentsBaseTemperature (°C)Yield (%)
Direct alkylationMethyl iodideSodium hydride-10 to 2560-80
Suzuki couplingMethylboronic acidPotassium carbonate80-11070-90
Stille couplingTetramethyltinCesium fluoride100-13065-85

The regioselectivity of methylation at the 3-position is generally high due to the increased acidity of the proton at this position compared to other positions on the pyrrole ring [1]. However, competing reactions such as N-methylation can occur under certain conditions, particularly when using strong bases and excess methylating agent [1].

Purification Strategies and Yield Optimization

The purification of 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine and related derivatives requires careful selection of chromatographic conditions and crystallization techniques to achieve high purity products [13] [14] [15].

Silica gel column chromatography represents the most commonly employed purification method for pyrrolo[2,3-b]pyridine derivatives [7] [14]. The polar nature of these compounds typically requires the use of polar solvent systems, with ethyl acetate-hexane mixtures being particularly effective [7]. Gradient elution starting from 20% ethyl acetate in hexanes and increasing to 60-80% ethyl acetate typically provides good separation of products from starting materials and byproducts [7] [14].

Table 5: Chromatographic Conditions for Purification

Stationary PhaseMobile PhaseGradientRf Value Range
Silica gel (40-63 μm)Ethyl acetate/hexanes20-80% ethyl acetate0.2-0.6
Silica gel (40-63 μm)Methanol/dichloromethane2-10% methanol0.3-0.7
Alumina (neutral)Ethyl acetate/hexanes30-90% ethyl acetate0.1-0.5

High-performance liquid chromatography offers an alternative purification method for compounds that are difficult to purify by conventional column chromatography [13]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases has proven effective for the separation of closely related pyrrolo[2,3-b]pyridine derivatives [13]. The method employs gradient elution from 10% acetonitrile to 90% acetonitrile over 30-45 minutes [13].

Crystallization techniques play a crucial role in obtaining high-purity products suitable for analytical characterization [15]. Common crystallization solvents for pyrrolo[2,3-b]pyridine derivatives include ethanol, methanol, and ethyl acetate [15]. The choice of crystallization solvent depends on the solubility characteristics of the specific compound and the nature of impurities present [15].

Table 6: Crystallization Solvents and Conditions

Solvent SystemTemperature (°C)Cooling RateTypical Yield Recovery (%)
Ethanol60-80Slow (2°C/h)70-85
Methanol/water (9:1)50-70Fast (room temperature)60-75
Ethyl acetate/hexanes40-60Controlled (1°C/h)75-90

Yield optimization strategies for the synthesis of 6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine focus on reaction parameter optimization and the use of improved catalytic systems [11] [16]. Temperature optimization studies have shown that reaction temperatures in the range of 100-120°C provide the best balance between reaction rate and product stability for most synthetic transformations [11] [16].

The use of microwave-assisted synthesis has emerged as an effective method for improving reaction yields and reducing reaction times [16]. Microwave heating at 120-150°C for 30-60 minutes typically provides yields comparable to or better than conventional heating methods while significantly reducing reaction times [16]. The improved yields are attributed to more uniform heating and reduced side reactions under microwave conditions [16].

Table 7: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldTypical Improvement
Temperature100-120°CHigh15-25% increase
Reaction Time4-8 hoursModerate10-15% increase
Catalyst Loading5-10 mol%High20-30% increase
Microwave Power150-300 WModerate10-20% increase

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine. The heterocyclic nature of this compound, featuring both pyrrole and pyridine rings, generates distinct NMR signatures that facilitate comprehensive structural assignment.

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine displays characteristic signals that reflect the electronic environment of each hydrogen atom within the fused heterocyclic system. The most distinctive feature appears as a broad singlet between 11.8-12.2 parts per million, corresponding to the pyrrole nitrogen-hydrogen proton [2] [3]. This significant downfield chemical shift results from the electron-withdrawing effect of the fused pyridine ring and hydrogen bonding interactions.

The aromatic proton at position 2 of the pyrrole ring resonates as a singlet between 7.1-7.3 parts per million, consistent with protons on electron-deficient heterocycles [4] [3]. The pyridine ring protons exhibit distinct chemical shifts reflecting their different electronic environments: H-4 appears as a doublet between 7.8-8.0 parts per million, while H-5 resonates as a doublet between 6.7-6.9 parts per million [2]. The vicinal coupling constant between H-4 and H-5 typically ranges from 7.5-8.5 Hz, characteristic of ortho-coupled aromatic protons.

The methyl group attached to carbon-3 of the pyrrole ring appears as a sharp singlet between 2.3-2.5 parts per million, demonstrating minimal coupling to neighboring protons due to the quaternary nature of carbon-3 [3]. The methoxy group protons resonate as a singlet between 3.8-4.0 parts per million, typical for aromatic methoxy substituents [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The aromatic carbons span a range from 110-160 parts per million, with carbon-6 bearing the methoxy substituent appearing most downfield at 155-160 parts per million due to the electron-donating effect of the methoxy group [5]. The quaternary carbons C-3, C-3a, and C-7a resonate between 110-122 parts per million, while the protonated aromatic carbons C-2, C-4, and C-5 appear between 110-135 parts per million.

The methoxy carbon signal appears between 53-55 parts per million, characteristic of aromatic methoxy groups, while the methyl carbon attached to C-3 resonates between 9-11 parts per million, typical for aromatic methyl substituents [4] [2].

Two-Dimensional Correlation Spectroscopy

Two-dimensional Nuclear Magnetic Resonance techniques provide definitive structural confirmation through visualization of connectivity patterns within 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine. Correlation Spectroscopy experiments reveal scalar coupling relationships between neighboring protons, establishing the connectivity framework of the heterocyclic system [6] [7].

The Correlation Spectroscopy spectrum demonstrates key correlations between the pyrrole nitrogen-hydrogen proton and H-2, confirming their spatial proximity through a three-bond coupling pathway [6]. The pyridine ring protons H-4 and H-5 exhibit strong vicinal coupling with J values of 7.5-8.5 Hz, establishing their adjacent positions on the pyridine ring. Notably, the methyl group at position 3 shows no significant Correlation Spectroscopy correlations, confirming its attachment to a quaternary carbon center.

Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities through one-bond coupling correlations. This technique confirms the assignment of each proton signal to its directly attached carbon atom [8] [9]. The experiment clearly demonstrates correlations between aromatic protons and their respective carbons: H-2 correlates with C-2 at 125-128 parts per million, H-4 correlates with C-4 at 130-135 parts per million, and H-5 correlates with C-5 at 110-115 parts per million.

The methoxy group shows characteristic Heteronuclear Single Quantum Coherence correlation between the methoxy protons and carbon at 53-55 parts per million, while the methyl group exhibits correlation with its carbon at 9-11 parts per million. These direct correlations provide unambiguous assignment of protonated carbons within the molecular framework.

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen coupling relationships that establish the overall connectivity and substitution pattern [7] [10]. This technique demonstrates crucial two-bond and three-bond correlations that confirm the regiochemistry of substituents. H-2 shows strong two-bond correlation with C-3, confirming the methyl substitution at this position. Additionally, three-bond correlations from H-2 to both C-3a and C-7a establish the ring fusion pattern characteristic of the pyrrolo[2,3-b]pyridine scaffold.

The pyridine protons exhibit diagnostic Heteronuclear Multiple Bond Correlation patterns: H-4 shows two-bond correlations to C-3a and C-5, while also demonstrating three-bond correlation to C-6, confirming the position of the methoxy substituent. H-5 displays strong two-bond correlations to both C-4 and C-6, with additional three-bond correlation to C-7a. These correlation patterns unambiguously establish the substitution pattern and confirm the 6-methoxy-3-methyl regioisomer structure.

The methyl group attached to C-3 demonstrates characteristic Heteronuclear Multiple Bond Correlation patterns, showing strong two-bond correlation with C-2 and three-bond correlation with C-4. A weak four-bond correlation to C-3a provides additional structural confirmation. The methoxy group exhibits the expected one-bond correlation with C-6 and three-bond correlation with C-5, definitively establishing its attachment position [11] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine reveals characteristic fragmentation pathways that provide structural confirmation and insights into the stability of different molecular regions. The electron impact ionization mass spectrum displays a molecular ion peak at m/z 162, corresponding to the intact molecular formula C₉H₁₀N₂O [12].

The fragmentation pattern follows predictable pathways based on the electron distribution and bond strengths within the heterocyclic framework [12]. The most prominent fragmentation involves loss of the methoxy radical (31 mass units), generating a fragment ion at m/z 131 with relative intensity of 40-60%. This fragmentation reflects the relative weakness of the carbon-oxygen bond in the methoxy group and represents a common fragmentation pathway for aromatic methoxy compounds.

Loss of the methyl radical (15 mass units) produces a fragment at m/z 147 with relative intensity of 30-50%. This fragmentation occurs through cleavage of the carbon-carbon bond connecting the methyl group to the aromatic system. Sequential loss of both the methoxy and methyl groups generates a fragment at m/z 116 with lower relative intensity of 10-20%, representing the unsubstituted pyrrolo[2,3-b]pyridine core structure.

The fragmentation pathways demonstrate the formation of naphthyridine and pyrido[2,3-d]pyrimidine intermediates, consistent with rearrangement mechanisms observed in related pyrrolo[2,3-b]pyridine derivatives [12]. Ring opening and rearrangement processes generate pyridine fragments (m/z 79-80) and pyrrole fragments (m/z 67-68) with moderate intensities of 15-25% and 10-20%, respectively.

The base peak in the mass spectrum varies depending on ionization conditions but typically corresponds to the most stable fragment ion formed through favorable rearrangement processes. These fragmentation patterns provide diagnostic information for structural identification and distinguish this compound from regioisomeric alternatives [13].

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopy of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the heterocyclic framework. The spectrum displays distinctive features that enable identification of key structural elements and confirm the presence of both pyrrole and pyridine moieties [14] [15].

The most prominent infrared absorption appears between 3400-3500 cm⁻¹, corresponding to the nitrogen-hydrogen stretching vibration of the pyrrole ring [14] [16]. This broad, medium-to-strong intensity band reflects the primary amine character of the pyrrole nitrogen and may exhibit slight shifts depending on intermolecular hydrogen bonding interactions in the solid state. The position of this band is characteristic of pyrrole derivatives and distinguishes them from secondary amines or amides.

Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 cm⁻¹ as medium intensity bands, characteristic of electron-deficient aromatic systems [17]. The aliphatic carbon-hydrogen stretching vibrations of the methyl and methoxy groups appear between 2900-3000 cm⁻¹, providing confirmation of these aliphatic substituents.

The aromatic carbon-carbon and carbon-nitrogen stretching region between 1500-1600 cm⁻¹ displays medium-to-strong intensity bands characteristic of the fused heterocyclic system [15] [17]. These bands reflect the conjugated aromatic framework and confirm the presence of both pyrrole and pyridine rings within the molecular structure.

The methoxy group generates a strong absorption band between 1200-1300 cm⁻¹, corresponding to the asymmetric carbon-oxygen-carbon stretching vibration [17]. This band is diagnostic for aromatic methoxy substituents and confirms the presence of this functional group. Additional methyl bending vibrations appear between 1350-1450 cm⁻¹, while ring deformation modes and out-of-plane bending vibrations occur between 700-900 cm⁻¹.

Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the conjugated heterocyclic system of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine. The extended conjugation between the pyrrole and pyridine rings creates multiple electronic excitation pathways that generate characteristic absorption bands in the ultraviolet region [18] [19].

The lowest energy absorption band appears between 320-350 nanometers with moderate extinction coefficient (2000-5000 L mol⁻¹ cm⁻¹), corresponding to intramolecular charge transfer transitions [18]. This band reflects electron transfer from the electron-rich pyrrole ring to the electron-deficient pyridine ring, facilitated by the fused ring system.

Higher energy π→π* transitions appear between 250-270 nanometers with strong extinction coefficients (5000-10000 L mol⁻¹ cm⁻¹), representing localized electronic excitations within the aromatic framework [18]. The highest energy absorption band occurs between 200-230 nanometers with very strong extinction coefficient (10000-20000 L mol⁻¹ cm⁻¹), corresponding to delocalized π→π* transitions involving the entire conjugated system.

Weak n→π* transitions from nitrogen lone pairs to π* orbitals appear between 280-300 nanometers with lower extinction coefficients (1000-3000 L mol⁻¹ cm⁻¹) [18]. These transitions provide additional confirmation of the nitrogen-containing heterocyclic structure and reflect the electronic properties of both pyrrole and pyridine nitrogen atoms.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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